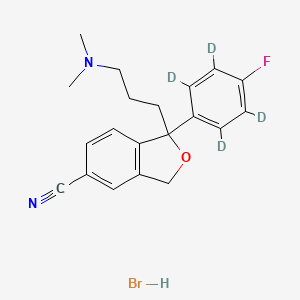

Prochlorperazine D8

Vue d'ensemble

Description

Prochlorperazine is a medication used to treat nervous, emotional, and mental conditions such as schizophrenia and non-psychotic anxiety . It is also used to control severe nausea and vomiting . Prochlorperazine is a dopamine D2 receptor antagonist with Ki values of 4.7 and 2.9 nM for rat recombinant D2 receptors in CHO cells and rat striatal membranes, respectively .

Molecular Structure Analysis

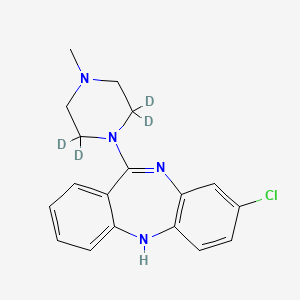

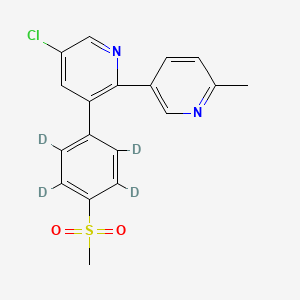

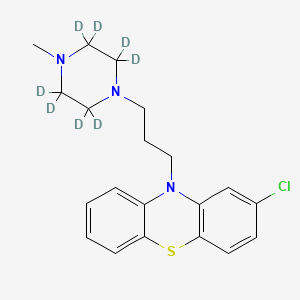

Prochlorperazine has a molecular formula of C20H24ClN3S . Its structure includes a phenothiazine core, which is a three-ring structure that includes two benzene rings joined by a sulfur and nitrogen atom .

Applications De Recherche Scientifique

Interaction with Melanin and Melanocytes : Prochlorperazine, a phenothiazine-class antipsychotic, forms stable complexes with melanin, affecting cell viability, melanogenesis, and the antioxidant defense system in human melanocytes. It was found to stimulate melanogenesis at low concentrations and inhibit it at higher concentrations, indicating a potential role in mechanisms of undesirable side effects in pigmented tissues (Otręba et al., 2017).

Effects on Human K+ Channels : Prochlorperazine can induce prolonged QT, torsades de pointes, and sudden death by blocking human ether-a-go-go-related gene (HERG) channels and the rapid component of the delayed rectifier K+ current in guinea pig cardiomyocytes, suggesting a mechanism for its arrhythmogenic side effects (Kim et al., 2006).

In Vitro and In Vivo Characteristics : Prochlorperazine oral disintegrating film, developed using microcrystalline cellulose, polyethylene glycol, and hydroxypropylmethyl cellulose, showed rapid disintegration and good stability, suggesting its potential use for controlling emesis in patients with limited oral intake (Nishimura et al., 2009).

Central Antinociception Mediated by the Muscarinic System : Prochlorperazine, a D2 antagonist, exhibited antinociceptive effects mediated by a central cholinergic mechanism in mouse models. This suggests its potential role in pain management through modulation of the muscarinic system (Ghelardini et al., 2004).

Bioavailability and Metabolism via Buccal and Oral Delivery : Buccal administration of prochlorperazine produced higher plasma concentrations with less variability compared to oral tablets. The study identified and quantitated new metabolites, highlighting the enhanced therapeutic role of prochlorperazine in nausea and vomiting control via buccal administration (Finn et al., 2005).

Safety And Hazards

Prochlorperazine is associated with several safety concerns and potential hazards. It can cause sedation and extrapyramidal symptoms . Serious adverse events such as seizure, autonomic collapse, neuroleptic malignant syndrome, and tardive dyskinesia have been associated with its use . Fatalities have also been reported . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Orientations Futures

Prochlorperazine is currently used to treat conditions such as schizophrenia, schizoaffective disorder, and other conditions presenting with symptoms of psychosis . It is also used to treat nausea and vomiting, particularly in post-chemotherapy, post-radiation therapy, pre- and post-operative settings . Non-FDA indications include the treatment of migraine headaches . Future research may focus on further understanding its safety profile, particularly in children , and exploring its potential uses in other conditions.

Propriétés

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prochlorperazine D8 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.